molecular formula C15H9BrCl2N2O2 B2894419 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal CAS No. 338414-05-4

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal

Cat. No. B2894419
CAS RN: 338414-05-4
M. Wt: 400.05
InChI Key: ZEFCSGSZLAJTOI-XSFVSMFZSA-N
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Description

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal (hereafter referred to as BDPH) is a synthetic compound with a wide range of applications in scientific research. BDPH has been studied for its potential to act as a substrate for various enzymes, as well as its potential to interact with other molecules in biochemical and physiological contexts.

Scientific Research Applications

Novel Routes to Heterocyclic Compounds

Research indicates that compounds structurally related to 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal can serve as precursors in the synthesis of a variety of heterocyclic compounds. For instance, 2-Arylhydrazono-3-oxopropanals have been utilized in the synthesis of 4-Aroyl-2-aryl-1,2,3-triazoles, 3-Substituted 4-Arylazopyrazoles, 2-Substituted Glyoxalonitrile, and 3-Oxoalkanonitriles, showcasing their versatility in generating bioactive heterocycles with potential pharmacological activities (Abdel-Khalik, Agamy, & Elnagdi, 2000).

Antipathogenic Activity

Another study explored the synthesis, characterization, and evaluation of novel thiourea derivatives, including those with structural elements similar to 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal. These compounds exhibited significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Polysubstituted Thiophene and 1,3,4-Thiadiazole Derivatives

Further illustrating the chemical flexibility of related compounds, research demonstrated their use in facile syntheses of novel polysubstituted thiophene and 1,3,4-thiadiazole derivatives, important scaffolds in drug design due to their diverse biological activities. This work underscores the utility of these compounds in constructing complex molecular architectures for potential therapeutic applications (Farag, Dawood, & Kandeel, 1997).

Structural and Reactivity Properties

A comprehensive study on the structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives, which share functional groups with 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal, has been conducted. This research provides valuable insights into their vibration, interaction, and potential pharmacological activities, demonstrating the impact of substituents on chemical reactivity and stability (Mary et al., 2021).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O2/c16-10-3-1-9(2-4-10)15(22)14(8-21)20-19-13-6-11(17)5-12(18)7-13/h1-8,21H/b14-8+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZKPBUWFQTCKI-HCIZNNGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC(=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal

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